molecular formula C12H14N2O2 B1599779 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one CAS No. 215878-20-9

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B1599779
CAS No.: 215878-20-9
M. Wt: 218.25 g/mol
InChI Key: SDARRYSVKYQEIW-UHFFFAOYSA-N
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Description

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that contains both a piperidine ring and a benzoxazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the piperidine ring imparts unique chemical properties, making it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperidine and a suitable carbonyl source, such as phosgene or triphosgene, to form the benzoxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or copper may be used to facilitate the cyclization reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzoxazole ring.

Scientific Research Applications

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Piperidinyl)-3H-imidazo[4,5-b]pyridine
  • 2-(4-Piperidinyl)-1,3-benzoxazole
  • 4-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one

Uniqueness

3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a piperidine ring and a benzoxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications. Its ability to undergo various chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

IUPAC Name

3-piperidin-4-yl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDARRYSVKYQEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462299
Record name 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215878-20-9
Record name 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1-t-Butyloxycarbonyl-4-piperidinyl)benzoxazolidin-2-one from Step 1 was N-deprotected with HCl in EtOAc using the procedure given in Step 4 of Example 1. The hydrochloride salt of 3-(4-piperidinyl)benzoxazolidin-2-one was obtained as a solid (96% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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